molecular formula C11H11ClN2 B8151928 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine

5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8151928
M. Wt: 206.67 g/mol
InChI Key: XKSIMTCMECTRNZ-UHFFFAOYSA-N
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Description

5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 5 and a cyclopropylmethyl group at position 1. The cyclopropylmethyl substituent introduces steric and electronic effects that modulate reactivity and bioavailability, distinguishing it from other derivatives .

Properties

IUPAC Name

5-chloro-1-(cyclopropylmethyl)pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-11-5-9-3-4-14(7-8-1-2-8)10(9)6-13-11/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSIMTCMECTRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=CC(=NC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropylmethyl Group: This step can involve alkylation reactions using cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrrolo[2,3-c]pyridine derivatives exhibit significant antitumor properties. For instance, compounds related to 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various pyrrolo[2,3-c]pyridine derivatives that showed promising results against different cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The neuroprotective capabilities of pyrrolo[2,3-c]pyridine derivatives are also under investigation. These compounds may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress. This aspect is particularly relevant for developing treatments for conditions like Alzheimer's disease .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of these compounds. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antibiotic development .

Case Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrrolo[2,3-c]pyridine and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced the potency of these compounds against breast and lung cancer cells .

Case Study 2: Neuroprotection

A study explored the neuroprotective effects of various pyrrolo[2,3-c]pyridine derivatives in animal models of neurodegeneration. The findings revealed that these compounds could reduce neuronal death and improve cognitive function in treated animals compared to controls .

Summary Table of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibition of cancer cell proliferation; potential for drug development.
Neuroprotective EffectsProtection against neurodegeneration; modulation of neurotransmitter systems.
Antimicrobial PropertiesInhibition of bacterial and fungal growth; potential for antibiotic use.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropylmethyl groups can influence the binding affinity and selectivity of the compound for its targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations at Position 1

a) 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine
  • Structure : Substituted with an isopropyl group (C10H11ClN2, MW 194.66) instead of cyclopropylmethyl .
  • Properties: The isopropyl group provides moderate steric hindrance and increased lipophilicity compared to cyclopropylmethyl.
  • Synthesis : Prepared via alkylation or cross-coupling reactions, similar to methods described for cyclohexyl analogs using Fe(acac)3 and SIPr-HCl catalysts .
b) 5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Bulky triisopropylsilyl (TIPS) group at position 1 (CAS 1015608-87-3) .
  • Properties : The TIPS group acts as a protecting group, stabilizing the nitrogen atom against electrophilic attack. This contrasts with the cyclopropylmethyl group, which is smaller and participates in metabolic interactions .
  • Applications : Used in multistep syntheses, such as ketone intermediates for dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridines .

Variations in the Core Heterocycle

a) Pyrrolo[2,3-b]pyridine Derivatives
  • Example : 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (MW 327.16) .
  • Comparison : The [2,3-b] regioisomer differs in nitrogen positioning, altering electronic properties. Bromine at position 5 enhances reactivity in cross-coupling reactions compared to chlorine in the target compound .
b) Pyrrolo[2,3-c]pyridine Carboxylic Acids
  • Example : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 71%) .
  • Comparison : The carboxylic acid group increases solubility in polar solvents but reduces membrane permeability. The cyclopropylmethyl analog lacks this hydrophilic moiety, favoring blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight LogP* Key Substituent Effects
Target Compound C11H10ClN2 205.67 2.8 Rigidity, moderate lipophilicity
1-Isopropyl analog C10H11ClN2 194.66 3.1 Increased lipophilicity, flexible chain
1-TIPS analog C20H34ClN2Si 380.03 5.2 Extreme steric bulk, metabolic stability
5-Bromo-[2,3-b]pyridine C13H8BrN2 280.12 3.5 Enhanced cross-coupling reactivity

*Calculated using fragment-based methods.

Biological Activity

5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-c]pyridine core with a chloro substituent at the 5-position and a cyclopropylmethyl group at the 1-position. Its molecular formula is C11H11ClN2C_{11}H_{11}ClN_2 with a molecular weight of approximately 206.67 g/mol. The presence of these substituents is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro and cyclopropylmethyl groups enhance the compound's binding affinity and selectivity towards these targets, which can lead to various pharmacological effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant activity against various biological targets:

  • Kinase Inhibition : Similar compounds within the pyrrolo[2,3-c]pyridine class have been shown to act as kinase inhibitors, which are crucial in cancer therapy. For example, pexidartinib, a related compound, is known for its role in inhibiting kinases involved in tumor growth and metastasis .
  • Dopamine D2 Receptor Ligands : Research has identified novel ligands targeting dopamine D2 receptors that share structural similarities with this compound. These ligands have been associated with potential antipsychotic effects .

Case Study 1: Anticancer Activity

In a preclinical study focusing on the anticancer properties of pyrrolo[2,3-c]pyridine derivatives, this compound was evaluated for its ability to inhibit tumor cell proliferation. The results indicated that the compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis through activation of specific signaling pathways.

Case Study 2: Neuropharmacological Effects

A study investigated the effects of similar compounds on neuropharmacological pathways. The findings suggested that derivatives like this compound could modulate dopamine receptor activity, offering insights into their potential use in treating disorders such as schizophrenia and depression .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Activity Target Effect Reference
Kinase InhibitionVarious kinasesReduced tumor growth
Dopamine D2 Receptor ModulationD2 ReceptorsPotential antipsychotic effects
AntiproliferativeCancer cell linesInduced apoptosis

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer : The synthesis typically involves cyclopropane functionalization and heterocyclic ring formation. For example:

  • Step 1 : Use NaH and methyl iodide (MeI) in THF for alkylation at the pyrrolo-pyridine nitrogen .
  • Step 2 : Introduce chlorine at the 5-position via electrophilic substitution using HNO₃ or halogenating agents under controlled conditions .
  • Step 3 : Attach the cyclopropylmethyl group via Suzuki-Miyaura coupling (using Pd catalysts, boronic acids) or nucleophilic substitution .
  • Critical Note : Optimize reaction time and temperature to avoid over-halogenation or side reactions.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclopropane geometry .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cyclopropane ring conformation) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize FGFR inhibitory activity in derivatives?

  • Methodological Answer :

  • Modify the 5-position : Introduce hydrogen bond acceptors (e.g., trifluoromethyl, carbonyl groups) to enhance interactions with FGFR1’s G485 residue .
  • Adjust hydrophobic substituents : Replace methoxyphenyl groups with bulkier aryl/heteroaryl moieties to exploit hydrophobic pockets near the kinase hinge region .
  • Example : Compound 4h (FGFR1 IC₅₀ = 7 nM) achieved potency via 5-trifluoromethyl and 3-methoxy substitutions .

Q. How do substituents at the 1- and 3-positions influence antitumor activity in peritoneal mesothelioma models?

  • Methodological Answer :

  • 1-Position : Cyclopropylmethyl enhances metabolic stability compared to methyl groups, as shown in compound 1f (58–75% tumor volume inhibition in vivo) .
  • 3-Position : Thiazolyl-indole hybrids (e.g., compound 3f) induce caspase-dependent apoptosis by downregulating survivin phosphorylation .
  • Data-Driven Design : Prioritize substituents that reduce IC₅₀ values below 100 nM in kinase assays while maintaining solubility (LogP < 3.5).

Q. What experimental strategies resolve contradictions in substituent effects on bioactivity?

  • Methodological Answer :

  • Hypothesis Testing : Compare fluorinated vs. chlorinated derivatives (e.g., 5-fluoro vs. 5-chloro) to assess electronic effects on target binding .
  • Crystallographic Analysis : Resolve binding modes (e.g., hydrogen bonding with D641 in FGFR1) to explain activity discrepancies .
  • Statistical Validation : Use ANOVA to confirm significance of substituent-driven activity differences (p < 0.05) across replicate assays .

Key Recommendations for Researchers

  • Prioritize Ligand Efficiency : Compounds with molecular weight < 400 Da and polar surface area < 80 Ų improve bioavailability .
  • Leverage Cross-Coupling : Use Pd-catalyzed reactions for late-stage diversification of the pyrrolo-pyridine core .
  • Validate Mechanisms : Combine kinase assays with apoptosis markers (e.g., caspase-3 activation) to confirm target engagement .

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